molecular formula C10H18O2 B013394 trans-2-Hexenyl butyrate CAS No. 53398-83-7

trans-2-Hexenyl butyrate

Cat. No. B013394
CAS RN: 53398-83-7
M. Wt: 170.25 g/mol
InChI Key: PCGACKLJNBBQGM-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of trans-2-hexenyl butyrate and related esters often involves catalytic processes and reactions that incorporate the functional groups into the desired molecular framework. Techniques such as palladium-catalyzed direct C–H arylation have been explored for the synthesis of complex organic molecules, highlighting the potential for efficient synthetic pathways for compounds like trans-2-hexenyl butyrate (Rossi et al., 2014).

Scientific Research Applications

  • Agricultural Pest Management : A study found that a blend containing hexyl butyrate, which includes trans-2-Hexenyl butyrate, effectively attracts male European tarnished plant bugs, Lygus rugulipennis. This suggests its potential use in pest control strategies in agriculture (Innocenzi et al., 2005).

  • Atmospheric Chemistry : Research on the reaction of ozone with various biogenic emissions components, including trans-2-hexenyl butyrate, has been conducted to understand their atmospheric persistence and transformation products (Grosjean et al., 1996).

  • Plant Defense Mechanisms : Green leaf volatile esters like (Z)-3-hexenyl butyrate play a crucial role in tomato stomatal defense against bacterial infections, indicating potential applications in agriculture and plant pathology (López-Gresa et al., 2018).

  • Flavor and Fragrance Industry : The synthesis of esters related to trans-2-Hexenyl butyrate, like (Z)-3-hexen-1-yl butyrate, using lipases from Mucor miehei and Candida antarctica, demonstrates its application in the flavor and fragrance industry (Bourg-Garros et al., 1997).

  • Chemical Ecology : The secretion of (E)-2-hexenyl butyrate by female green leaf bugs and its potential harmful effects on plants highlight its role in chemical ecology and plant-insect interactions (Jian, 2010).

  • Chemical Synthesis : A study on hexenyl radical cyclizations shows that large substituents like tert-butyl groups can influence the formation of 1,2-trans-substituted cyclopentanes, relevant to chemical synthesis and organic chemistry (Tripp et al., 2005).

  • Olfactory Perception in Insects : AlucOrco, essential for odorant perception in Apolygus lucorum, particularly responds to trans-2-hexenal and trans-2-hexenyl butyrate. RNA interference silencing of this gene reduces odorant responses, indicating its role in insect behavior and sensory perception (Zhou et al., 2014).

properties

IUPAC Name

[(E)-hex-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGACKLJNBBQGM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/COC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886052
Record name Butanoic acid, (2E)-2-hexen-1-yl ester
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Fruity, green aroma
Record name trans-2-Hexenyl butyrate
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Record name trans-2-Hexenyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1374/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

191.00 to 193.00 °C. @ 760.00 mm Hg
Record name 2-Hexenyl butanoate
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Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name trans-2-Hexenyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1374/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.882-0.888
Record name trans-2-Hexenyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2-Hexenyl butyrate

CAS RN

53398-83-7
Record name trans-2-Hexenyl butyrate
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Record name 2-Hexenyl butyrate, (2E)-
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Record name Butanoic acid, (2E)-2-hexen-1-yl ester
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Record name Butanoic acid, (2E)-2-hexen-1-yl ester
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Record name (E)-hex-2-enyl butyrate
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Record name 2-HEXENYL BUTYRATE, (2E)-
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Record name 2-Hexenyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
L Ye, C Yang, W Li, J Hao, M Sun, J Zhang, Z Zhang - Food Chemistry, 2017 - Elsevier
… The other germplasms were characterized by relatively high contents of trans-2-hexenyl butyrate and ethyl caproate. The sensory quality of these germplasms is, however, still unclear …
YL Zhou, XQ Zhu, SH Gu, H Cui, YY Guo… - Journal of Insect …, 2014 - Elsevier
… Meanwhile, the EAG responses of the siRNA-treated males to trans-2-hexenyl butyrate were … the siRNA-treated males to trans-2-hexenyl butyrate were significantly lower than those of …
Q Wang, Y Xiao, XK An, S Shan… - Journal of Agricultural …, 2021 - ACS Publications
… , trans-2-hexenyl butyrate and hexyl butyrate, and especially most sensitive to the major component trans-2-hexenyl butyrate. … preference for trans-2-hexenyl butyrate. Furthermore, the …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
WW Widmer, RP Collins - Journal of Essential Oil Research, 1991 - Taylor & Francis
… dimethylstyrene terpinolene linalool unidentified isomenthone ketone MW 152 ketone MW 152 cryptone* terpinen-4-01 a-terpineol unidentified hexyl butrate trans-2-hexenyl butyrate …
SH Gu, WX Wang, GR Wang, XY Zhang… - Archives of Insect …, 2011 - Wiley Online Library
… The results revealed that AlinOBP1 exhibits high binding abilities with two major putative pheromone components, ethyl butyrate and trans-2-hexenyl butyrate. In addition, it was …
Q Wang, Q Wang, H Li, L Sun, D Zhang… - Journal of insect …, 2020 - Elsevier
… The mirid plant bug, Adelphocoris lineolatus (Goeze), is a notorious hemipteran pest that uses two butyrate esters, trans-2-hexenyl butyrate (E2HB) and hexyl butyrate (HB), and one …
AJ Shllalo, M Daghestani - Arab Journal of Plant Protection, 2018 - cabdirect.org
… Acetate, CIS-3-Hexenyl Acetate, Limonene, Z-β-Ocimene, Linalool or allo-Ocimenol, Nonanal,(E)-4, 8-Dimethyl-1, 3, 7-nonatriene, CIS (Z)-3-Hexenyl butyrate, Trans-2-hexenyl butyrate, …
Number of citations: 0 www.cabdirect.org
XY Zhang, XQ Zhu, SH Gu, YL Zhou, SY Wang… - Insect …, 2017 - Wiley Online Library
… The electrophysiological responses of green plant bug to trans-2-hexenal and trans-2-hexenyl butyrate declined significantly in ORco RNAi-treated bugs than in controls (Zhou et al., …
E Ngumbi, L Chen, HY Fadamiro - Journal of Chemical Ecology, 2009 - Springer
… In contrast, several HIPV components of both extracts (eg, cis-3-hexenyl acetate, linalool, cis-3-hexenyl butyrate and trans-2-hexenyl butyrate) elicited significantly greater responses in …
SH Gu, Y Sun, LY Ren, XY Zhang, YJ Zhang… - Chinese Science …, 2010 - Springer
… Butyl butyrate, trans-2-Hexenyl butyrate and Ethyl butyrate had medium binding affinities with AlinOBP3, with dissociation constants of 227.39, 108.77 and 143.47 μmol/L, respectively. …

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